molecular formula C11H9BrClN B578456 4-Bromo-3-chloro-6-ethylquinoline CAS No. 1209811-92-6

4-Bromo-3-chloro-6-ethylquinoline

Cat. No.: B578456
CAS No.: 1209811-92-6
M. Wt: 270.554
InChI Key: AETVLJALBWJZJQ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-6-ethylquinoline is a multifunctional halogenated quinoline scaffold of significant interest in medicinal chemistry and drug discovery. This compound is primarily valued as a versatile chemical intermediate for the synthesis of more complex molecules. Its structure, featuring bromo and chloro substituents at the 3 and 4 positions, makes it a suitable substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for systematic structure-activity relationship (SAR) studies . The 6-ethyl group can be explored for its influence on lipophilicity and overall molecular interactions with biological targets. Quinoline cores are prominent in the development of anticancer agents, often acting as inhibitors of tubulin polymerization by targeting the colchicine-binding site . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells . Furthermore, structurally optimized quinoline derivatives have demonstrated high potency and selectivity as enzyme inhibitors for targets like Phosphodiesterase 5 (PDE5), which is relevant in neurological research . The strategic halogenation of this quinoline derivative provides researchers with a critical building block for constructing targeted libraries of compounds aimed at probing these and other biological pathways.

Properties

CAS No.

1209811-92-6

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

IUPAC Name

4-bromo-3-chloro-6-ethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-2-7-3-4-10-8(5-7)11(12)9(13)6-14-10/h3-6H,2H2,1H3

InChI Key

AETVLJALBWJZJQ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C(=CN=C2C=C1)Cl)Br

Synonyms

4-Bromo-3-chloro-6-ethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ethyl at position 6 in the target compound may introduce steric hindrance compared to ethyl at position 2 (as in ), affecting reaction kinetics.
  • Electronic Effects : Bromo and chloro substituents are meta-directing, while nitro groups (as in ) strongly deactivate the ring, making the target compound moderately reactive.
2.4 Physical Properties
  • Solubility: Ethyl-substituted quinolines are typically soluble in organic solvents (e.g., DCM, DMSO) but poorly in water.
  • Stability : Ethyl groups improve stability compared to nitro analogs, which may degrade under acidic/basic conditions .

Preparation Methods

Directed Chlorination at Position 3

Chlorination at position 3 is achieved using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst. In, 3-benzyl-6-bromo-2-chloroquinoline is synthesized via a Vilsmeier-Haack reaction, where DMF and POCl₃ generate an electrophilic chlorinating agent. Applying this to 6-bromo-4-ethylquinoline (synthesized via methods in) could introduce chlorine at position 3.

Example Protocol:

  • Chlorination of 6-Bromo-4-ethylquinoline :

    • React 6-bromo-4-ethylquinoline (1 equiv) with POCl₃ (2.5 equiv) and DMF (0.1 equiv) at 80°C for 12 hours.

    • Quench with ice water and extract with dichloromethane.

    • Yield: ~85% (extrapolated from).

Bromination and Ethylation Sequence

An alternative pathway involves brominating 3-chloro-6-ethylquinoline. Electrophilic bromination using bromine (Br₂) in acetic acid at 40°C selectively substitutes position 4 due to the directing effects of the quinoline nitrogen and existing substituents.

Functional Group Interconversion

Reductive Deamination for Ethyl Group Introduction

The ethyl group at position 6 can be introduced via deamination of a 6-amino intermediate. In, deamination of 4-bromo-3-chloro-6-aminoquinoline using sodium nitrite (NaNO₂) and hypophosphorous acid (H₃PO₂) in aqueous HCl yields the corresponding ethyl derivative.

Critical Parameters:

  • Temperature : 0–5°C to avoid diazonium salt decomposition.

  • Solvent : Mixed aqueous-organic phase (e.g., water/ethanol).

  • Yield : ~70% (analogous to).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYieldSource
Cyclization with ethyl propiolate4-BromoanilineEthyl propiolate, PCl₃200–220°C, diphenyl ether77–92%
Directed chlorination6-Bromo-4-ethylquinolinePOCl₃, DMF80°C, 12 h~85%
Reductive deamination6-Aminoquinoline derivativeNaNO₂, H₃PO₂0–5°C, aqueous HCl~70%

Challenges and Optimization Opportunities

  • Regioselectivity : Competing directing effects of the quinoline nitrogen and substituents require precise control. Using bulky directing groups or low-temperature conditions improves selectivity.

  • Yield Limitations : Multi-step syntheses accumulate yield losses. One-pot methodologies, as explored in for cyclization and chlorination, could enhance efficiency.

  • Scalability : Diphenyl ether, while effective for cyclization, poses handling challenges due to its high boiling point (258°C). Alternatives like o-dichlorobenzene (used in ) offer similar performance with easier recovery.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 4-Bromo-3-chloro-6-ethylquinoline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step halogenation and functionalization of a quinoline core. A common approach starts with 6-ethylquinoline, where bromination at the 4-position is achieved using bromine (Br₂) in acetic acid under controlled temperature (40–60°C). Subsequent chlorination at the 3-position may employ sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to minimize side reactions . Yield optimization requires careful stoichiometric control of halogenating agents and inert atmosphere conditions to prevent oxidation of the ethyl substituent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Advanced Question: How can regioselectivity challenges during halogenation be addressed in the synthesis of 4-Bromo-3-chloro-6-ethylquinoline?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. The ethyl group at the 6-position directs electrophilic bromination to the 4-position due to its electron-donating inductive effect. Chlorination at the 3-position is achieved using Lewis acid catalysts (e.g., FeCl₃), which polarize the quinoline ring to favor electrophilic attack at the meta position relative to the ethyl group . Computational modeling (DFT calculations) of charge distribution can predict reactive sites, while low-temperature kinetic control minimizes undesired dihalogenation .

Basic Question: What analytical techniques are essential for characterizing 4-Bromo-3-chloro-6-ethylquinoline?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The ethyl group’s triplet (δ 1.3–1.5 ppm) and quartet (δ 2.6–2.8 ppm) are diagnostic. Aromatic protons show coupling patterns consistent with quinoline’s ring currents .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) at m/z 284.96 (C₁₁H₁₀BrClN⁺) validate the molecular formula.
  • X-ray Crystallography : SHELXL refinement resolves bond angles and torsional strain, particularly around the ethyl substituent .

Advanced Question: How does the substituent pattern of 4-Bromo-3-chloro-6-ethylquinoline influence its reactivity in cross-coupling reactions?

Methodological Answer:
The bromine atom at the 4-position is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to the 3-chloro group. Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids selectively replace bromine, leaving the chloro group intact. The ethyl group’s steric bulk at the 6-position may reduce coupling efficiency; using bulky ligands (e.g., SPhos) improves turnover . Kinetic studies (HPLC monitoring) are recommended to optimize reaction time and temperature .

Basic Question: What strategies are effective for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability. Standardize testing protocols:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Validate purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities as confounding factors .
  • Replicate studies across independent labs and perform meta-analyses of published IC₅₀ values to identify outliers .

Advanced Question: How can computational tools predict the binding affinity of 4-Bromo-3-chloro-6-ethylquinoline to biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like topoisomerase II. The chloro and bromo substituents’ electronegativity enhances hydrogen bonding with active-site residues (e.g., Asp543 in E. coli gyrase). DFT calculations (B3LYP/6-31G*) optimize the ligand’s geometry for docking accuracy . Validate predictions with SPR (surface plasmon resonance) binding assays .

Basic Question: What purification methods are optimal for isolating 4-Bromo-3-chloro-6-ethylquinoline from reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent. The compound’s moderate polarity ensures separation from less halogenated byproducts.
  • Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals. Monitor via TLC (Rf ≈ 0.5 in hexane/EtOAc 6:4) .

Advanced Question: How does the crystal packing of 4-Bromo-3-chloro-6-ethylquinoline affect its physicochemical stability?

Methodological Answer:
X-ray diffraction (SHELXL-refined) reveals intermolecular halogen bonding (Br···Cl interactions, ~3.3 Å) and π-π stacking between quinoline rings. These interactions enhance thermal stability (DSC shows decomposition >220°C). Hygroscopicity is low due to hydrophobic ethyl groups. Accelerated stability studies (40°C/75% RH) confirm shelf life >24 months .

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